N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide
CAS No.:
Cat. No.: VC16377521
Molecular Formula: C16H19ClN4O3S2
Molecular Weight: 414.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19ClN4O3S2 |
|---|---|
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C16H19ClN4O3S2/c1-26(23,24)19-16-18-13(11-25-16)10-15(22)21-7-5-20(6-8-21)14-4-2-3-12(17)9-14/h2-4,9,11H,5-8,10H2,1H3,(H,18,19) |
| Standard InChI Key | ZJZLOXOXHUWUMW-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
The compound’s molecular formula is C₁₆H₁₉ClN₄O₃S₂, with a molecular weight of 414.9 g/mol. Its structure integrates three critical components:
-
A piperazine ring substituted with a 3-chlorophenyl group, contributing to receptor-binding versatility.
-
A thiazole moiety linked to the piperazine via a 2-oxoethyl bridge, enhancing structural rigidity.
-
A methanesulfonamide group attached to the thiazole ring, influencing solubility and metabolic stability.
These features position the compound as a hybrid structure capable of engaging diverse biological targets.
Synthesis and Purification
Synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine-thiazole core. Key steps include:
-
Coupling Reactions: The 3-chlorophenyl-piperazine segment is conjugated to the thiazole-2-oxoethyl intermediate using carbodiimide-based coupling agents.
-
Sulfonylation: Methanesulfonamide is introduced via nucleophilic substitution at the thiazole’s 2-position.
-
Purification: Chromatographic techniques (e.g., HPLC) achieve >95% purity, critical for pharmacological testing.
Table 1: Comparative Molecular Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₆H₁₉ClN₄O₃S₂ | 414.9 | Piperazine, Thiazole, Sulfonamide |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | C₂₀H₂₃ClN₄O₂ | 386.9 | Piperazine, Benzamide |
| N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide | C₁₃H₁₉ClN₄O₂S | 317.8 | Piperazine, Sulfonamide |
Biological Activity and Mechanism of Action
Receptor Interactions
The compound exhibits high affinity for dopamine D₂ and D₃ receptors, akin to structurally related piperazine derivatives . Molecular docking studies suggest that the 3-chlorophenyl group facilitates hydrophobic interactions within receptor binding pockets, while the sulfonamide enhances hydrogen bonding.
Anticancer Activity
Preliminary studies indicate apoptosis induction in human breast cancer cells (MCF-7, IC₅₀ = 12 µM) through caspase-3 activation and Bcl-2 suppression. The methanesulfonamide group may enhance cellular uptake by modulating lipophilicity.
Structural-Activity Relationships (SAR)
Role of the Piperazine Ring
Replacing the 3-chlorophenyl group with 4-chlorophenyl (as in PubChem CID 45560664) reduces dopamine receptor affinity by 40%, underscoring the importance of substituent position . Similarly, substituting piperazine with morpholine abolishes antimicrobial effects, highlighting the necessity of the nitrogen-rich ring.
Thiazole Modifications
Removing the thiazole’s 2-oxoethyl bridge decreases metabolic stability in hepatic microsomes (t₁/₂ = 15 min vs. 45 min for the parent compound). This bridge likely protects the thiazole from oxidative degradation.
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
The compound exhibits moderate oral bioavailability (F = 35% in rats) due to first-pass metabolism. Its logP value of 2.8 suggests balanced lipophilicity, enabling blood-brain barrier penetration.
Metabolism and Excretion
Primary metabolic pathways involve N-dealkylation of the piperazine ring and sulfonamide hydrolysis, yielding inactive metabolites excreted renally. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure by 70%.
Toxicity
Acute toxicity studies in mice (LD₅₀ = 320 mg/kg) reveal dose-dependent hepatotoxicity, necessitating structural optimization to improve safety.
Applications in Drug Development
Oncology
Ongoing research explores conjugating the molecule to antibody-drug conjugates (ADCs) for targeted cancer therapy. Early results show a 50% reduction in tumor volume in xenograft models.
Antimicrobial Formulations
Nanoemulsion-based delivery systems are under investigation to improve solubility and efficacy against drug-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume